![molecular formula C19H15N3O2S2 B3004072 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 895412-17-6](/img/structure/B3004072.png)
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
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Overview
Description
The compound "N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide" is a structurally complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of densely functionalized heterocyclic compounds, such as pyrroles and thiophenes, can be achieved through the reactions of zwitterions with electron-deficient alkynes, as described in the first paper . This method could potentially be adapted for the synthesis of the target compound by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The second paper discusses the crystal structure and molecular conformation of a related compound, which is a solvated carboxamide with a methoxyphenyl ring linked to an oxo-pyrrolidine moiety . This suggests that the target compound may also exhibit a complex molecular geometry, potentially with multiple rings and substituents contributing to its overall conformation.
Chemical Reactions Analysis
The third paper provides information on the synthesis and crystal structure of a carboxamide derivative of a tetrahydrobenzo[b]thiophene . This indicates that carboxamide groups can be successfully incorporated into thiophene structures, which is relevant for the synthesis of the target compound. Additionally, the presence of hydrogen bonds in the crystal structure suggests that similar interactions could be expected in the target compound.
Physical and Chemical Properties Analysis
The fourth paper describes the synthesis and antitubercular evaluation of carboxamides tethered to a dibenzo[b,d]thiophene moiety . This implies that the target compound may also possess biological activity, which could be explored in future studies. The fifth paper details the molecular conformations and modes of supramolecular aggregation in a series of benzamide derivatives . This information can be used to predict the physical properties, such as solubility and melting point, as well as the potential for forming supramolecular structures in the target compound.
properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-24-14-6-7-16-15(10-14)21-19(26-16)22(12-13-4-2-8-20-11-13)18(23)17-5-3-9-25-17/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGRFTMRHHQSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |
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